
An In-depth Technical Guide to Lesinurad
Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lesinurad

Cat. No.: B601850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was developed for the

treatment of hyperuricemia associated with gout. It functions by inhibiting the uric acid

transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal tubules, thereby

increasing the excretion of uric acid and lowering serum uric acid levels.[1][2][3] This technical

guide provides a comprehensive overview of the pharmacokinetics and metabolism of

lesinurad, compiled from various clinical and preclinical studies. The information is intended to

serve as a detailed resource for researchers, scientists, and professionals involved in drug

development.

Pharmacokinetics
Lesinurad exhibits predictable pharmacokinetic properties characterized by rapid absorption,

high protein binding, and a relatively short half-life.

Absorption
Following oral administration, lesinurad is rapidly absorbed, with peak plasma concentrations

(Cmax) typically reached within 1 to 4 hours.[2][4][5] The absolute bioavailability of lesinurad is

approximately 100%, indicating complete absorption from the gastrointestinal tract.[2][5]

Studies have shown that the systemic exposure to lesinurad, as measured by the area under
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the plasma concentration-time curve (AUC), increases proportionally with doses ranging from 5

to 1200 mg.[2][5]

Food Effect: The administration of lesinurad with a high-fat meal can decrease the Cmax by

up to 18% but does not significantly alter the overall AUC.[2][5] In most clinical trials, lesinurad
was administered with food.[2]

Distribution
Lesinurad is extensively bound to plasma proteins, with over 98% of the drug bound, primarily

to albumin.[2][4][6] This high degree of protein binding is not significantly affected by renal or

hepatic impairment.[2] The mean steady-state volume of distribution (Vd) of lesinurad is

approximately 20 liters following intravenous administration, suggesting limited distribution into

tissues.[4][7]

Metabolism
Lesinurad is primarily metabolized in the liver through oxidative pathways.[2][4][6] The major

enzyme responsible for its metabolism is cytochrome P450 2C9 (CYP2C9).[2][4][6] In vitro

studies have shown that CYP2C9 is responsible for about 50% of lesinurad's metabolism.[8]

The main metabolic pathway involves the oxidation of lesinurad by CYP2C9 to form a

hydroxylated metabolite (M3) and an epoxide metabolite (M3c).[6] The epoxide is then rapidly

hydrolyzed by microsomal epoxide hydrolase (mEH) to a diol metabolite (M4).[6] Other

cytochrome P450 enzymes, including CYP1A1, CYP2C19, and CYP3A, play a minor role in its

metabolism.[6] Glucuronidation via UGT1A1 and UGT2B7 has also been observed.[6] The

plasma exposure to these metabolites is minimal, constituting less than 10% of the parent drug

exposure, and they are not known to contribute to the uric acid-lowering effect of lesinurad.[2]

[4]

Excretion
Lesinurad and its metabolites are eliminated from the body through both renal and fecal

routes.[6] Following a single oral dose of radiolabeled lesinurad, approximately 63% of the

administered radioactivity is recovered in the urine and 32% in the feces.[6][7] A significant

portion of the urinary excretion, over 60% of the dose, occurs within the first 24 hours.[7]

Unchanged lesinurad accounts for about 30% of the dose excreted in the urine.[6][7] The
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elimination half-life of lesinurad is approximately 5 hours, and the drug does not accumulate

with multiple daily doses.[2][4][6]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of lesinurad from various

studies in healthy adult males.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Lesinurad (Oral

Solution) in Healthy Male Subjects (Fasted State)

Dose Cmax (ng/mL) Tmax (hr)
AUC
(ng·hr/mL)

t½ (hr)

5 mg 305 1.0 980 2.7

25 mg 1480 1.0 4860 4.9

100 mg 5280 1.0 22700 5.3

200 mg 9740 1.5 49900 5.0

Data compiled from a single ascending dose study.[8]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Lesinurad
(Capsules) in Healthy Male Subjects (Fasted State, Day 10)

Dose Cmax (ng/mL) Tmax (hr)
AUC
(ng·hr/mL)

t½ (hr)

200 mg 7030 2.0 33800 4.8

400 mg 13400 2.0 73300 5.1

Data compiled from a multiple ascending dose study.[8]

Table 3: Effect of Renal Impairment on Lesinurad Pharmacokinetics (Single 200 mg or 400 mg

Dose)
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Renal Function Dose Cmax (% Change) AUC (% Change)

Mild Impairment 200 mg +36% +30%

Moderate Impairment 200 mg +20% +73%

Moderate Impairment 400 mg +3% +50%

Severe Impairment 400 mg +13% +113%

Data compiled from studies in subjects with varying degrees of renal impairment.[2]

Experimental Protocols
This section outlines the methodologies employed in key studies to evaluate the

pharmacokinetics of lesinurad.

Single and Multiple Ascending Dose Studies
Study Design: These studies were randomized, double-blind, and placebo-controlled.[8] In the

single ascending dose (SAD) study, healthy male subjects received a single oral dose of

lesinurad solution ranging from 5 mg to 600 mg under fasted or fed conditions.[8] In the

multiple ascending dose (MAD) study, subjects received once-daily doses of lesinurad as an

oral solution or immediate-release capsules for 10 days.[8]

Sample Collection: Venous blood samples were collected at predetermined time points up to

72 hours post-dose in the SAD study and up to 48 hours after the last dose in the MAD study.

[8] Urine samples were also collected at specified intervals to determine the amount of

unchanged lesinurad excreted.[8]

Analytical Method: Plasma and urine concentrations of lesinurad were determined using a

validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-

MS/MS) method.[8]

Human ADME Study
Study Design: To determine the absolute bioavailability and characterize the disposition of

lesinurad, a study was conducted involving the simultaneous administration of a therapeutic

oral dose of lesinurad and an intravenous infusion of a [14C]lesinurad microdose.[8]
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Sample Collection: Blood, urine, and feces were collected over a period of 7 days following

dosing to measure total radioactivity and to profile the metabolites.[7]

Analytical Method: The concentrations of lesinurad and its metabolites were determined using

liquid chromatography with tandem mass spectrometry (LC-MS/MS). Total radioactivity was

measured by accelerator mass spectrometry (AMS).

Visualizations
The following diagrams illustrate the metabolic pathway of lesinurad and a typical

experimental workflow for a pharmacokinetic study.
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Caption: Metabolic pathway of lesinurad.
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Caption: Experimental workflow for a clinical pharmacokinetic study.
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Drug-Drug Interactions
Given that lesinurad is a substrate for CYP2C9, there is a potential for drug-drug interactions.

[6] Co-administration with inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) can increase

lesinurad exposure, while inducers of CYP2C9 (e.g., rifampin, carbamazepine) can decrease

its exposure and potentially reduce its therapeutic effect.[6] Lesinurad is also a mild inducer of

CYP3A, which may reduce the efficacy of drugs that are substrates of this enzyme.[6]

Conclusion
Lesinurad has a well-characterized pharmacokinetic and metabolic profile. It is rapidly and

completely absorbed, highly protein-bound, and primarily metabolized by CYP2C9. Its

elimination is through both renal and fecal routes, with a half-life that supports once-daily

dosing. The potential for drug-drug interactions, primarily through the CYP2C9 and CYP3A

pathways, should be considered when co-administering other medications. This

comprehensive guide provides essential data and methodologies for professionals in the field

of drug development and research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://go.drugbank.com/drugs/DB11560
https://pmc.ncbi.nlm.nih.gov/articles/PMC4494180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4494180/
https://www.benchchem.com/product/b601850#lesinurad-pharmacokinetics-and-metabolism
https://www.benchchem.com/product/b601850#lesinurad-pharmacokinetics-and-metabolism
https://www.benchchem.com/product/b601850#lesinurad-pharmacokinetics-and-metabolism
https://www.benchchem.com/product/b601850#lesinurad-pharmacokinetics-and-metabolism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b601850?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

